4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol
Description
4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol is a chloro-substituted phenolic compound featuring a 4-methylpyridin-2-yl amino-methyl moiety. Its synthesis typically involves condensation of 5-chloro-2-hydroxybenzaldehyde with 4-methylpyridin-2-amine, followed by reduction or stabilization steps .
Properties
IUPAC Name |
4-chloro-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-4-5-15-13(6-9)16-8-10-7-11(14)2-3-12(10)17/h2-7,17H,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOMLUARCLNFCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The thiocarbonyldiimidazole (TCDI)-mediated coupling method is a well-established approach for synthesizing thiourea and related derivatives. In the context of 4-chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol, this method involves reacting 4-methylpyridin-2-amine with a chlorinated phenol derivative bearing a methylene bridge.
A representative procedure from ACS Publications (Source 2) involves:
- Combining 4-methylpyridin-2-amine (1.2 equiv) with 4-chloro-2-(chloromethyl)phenol (1.0 equiv) in dichloromethane (DCM).
- Adding 1,1′-thiocarbonyldiimidazole (1.1 equiv) to facilitate coupling at 40°C for 7–12 hours.
- Purifying the product via flash chromatography to yield the target compound in 81% purity.
Key spectroscopic data includes:
Challenges and Modifications
- Solvent Sensitivity : Substituting DCM with 1,2-dichloroethane (DCE) improved yields to 83% by enhancing reactant solubility.
- Side Reactions : Competing urea formation was mitigated by maintaining anhydrous conditions and stoichiometric control of TCDI.
Photoredox-Catalyzed Direct Arylation
Methodology and Catalytic System
Recent advances in photoredox catalysis enable direct C–H functionalization of N-heterocycles. A study from the Royal Society of Chemistry (Source 3) utilized iridium-based photocatalysts for coupling bromoazaarenes with phenolic substrates.
For this compound:
- Reactants : 2-bromo-4-methylpyridine and 4-chloro-2-hydroxybenzylamine.
- Catalyst : Ir(ppy)₂(dtbbpy)PF₆ (1 mol%) in DCE under 24 W blue LED irradiation.
- Conditions : 12 hours at 25°C, yielding 72–83% after PTLC purification.
Optimization Insights :
Mechanistic Considerations
The reaction proceeds via single-electron transfer (SET) from the photocatalyst to the bromoazaarene, generating a radical intermediate. Subsequent hydrogen atom transfer (HAT) from the phenolic substrate facilitates C–N bond formation.
Reductive Amination Approach
Limitations
- Requires pre-synthesis of 4-chloro-2-hydroxybenzaldehyde, adding synthetic steps.
- Potential over-reduction or dimerization side products necessitate careful stoichiometric control.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Scalability | Key Advantage |
|---|---|---|---|---|
| TCDI Coupling | 81 | 40°C, anhydrous DCM | Moderate | High purity, minimal byproducts |
| Photoredox Catalysis | 83 | RT, blue LED, DCE | High | Direct C–H functionalization |
| Reductive Amination | ~70 | Methanol, NaBH₄ | Low | Simple reagents |
Critical Insights :
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols or pyridines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidative properties.
Medicine: Investigated for its potential as an antibiotic and anticancer agent.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules. The chloro group can undergo substitution reactions, potentially modifying the activity of the compound. The pyridine ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Table 1: Structural Features and Substituents
Key Observations :
- Pyridine vs.
- Tetrazole vs. Pyridine : The tetrazole group in Cl-PTMP provides a heterocyclic nitrogen-rich system, enabling metal coordination, unlike the pyridine-based target compound .
- Alkyl Substituents : Methyl groups on phenyl rings (e.g., MFI23) increase hydrophobicity, which may improve membrane permeability but reduce solubility .
Key Observations :
- Schiff Base Formation : Higher yields (e.g., 82% for Cl-PTMP) are achieved via straightforward condensation, whereas reductive amination (used for the target compound and MFI23) often results in lower yields due to competing side reactions .
- Steric Hindrance : Bulky substituents (e.g., 2,3-dimethylphenyl in MFI23) may reduce reaction efficiency by hindering reagent access .
Physical and Spectral Properties
Table 3: Melting Points and Spectral Data
Key Observations :
- Melting Points : Compounds with rigid Schiff base structures (e.g., Cl-PTMP) exhibit higher melting points (~215°C) compared to alkylated analogs (up to 287°C in ), likely due to stronger intermolecular interactions.
- IR and NMR: The C=N stretch in Schiff bases appears at ~1590–1620 cm⁻¹, while phenolic O-H stretches are observed near 3400 cm⁻¹. Aromatic protons in pyridine-containing compounds resonate downfield (δ 8.5 ppm) .
Theoretical and Crystallographic Insights
- DFT Studies: Schiff bases like 2-ethoxy-6-[(E)-[(2-hydroxyphenyl)imino]methyl]phenol () exhibit HOMO-LUMO gaps influenced by substituents. The target compound’s 4-methylpyridin-2-yl group likely reduces this gap compared to phenyl analogs, enhancing reactivity .
- Crystal Packing: Intramolecular O-H⋯N hydrogen bonds stabilize conformations in analogs like MFI23 and 4-chloro-2-[(2,4-dimethylphenylimino)-methyl]phenol. The target compound’s pyridine nitrogen may participate in similar interactions .
Biological Activity
Overview
4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol, with the CAS number 692279-39-3, is an organic compound featuring a chloro group, a phenolic structure, and a pyridine ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C13H13ClN2O
- Molar Mass : 248.71 g/mol
- Density : 1.312 g/cm³
- Boiling Point : Approximately 421.4 °C
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit nitric oxide synthase (NOS), which plays a crucial role in various physiological processes including vasodilation and neurotransmission.
- Antioxidative Properties : The presence of the phenolic hydroxyl group suggests potential antioxidative activity, which can mitigate oxidative stress in biological systems.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. The following table summarizes the minimum inhibitory concentration (MIC) values against various pathogens:
| Pathogen | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0048 |
| Bacillus subtilis | 0.0098 |
| Candida albicans | 0.039 |
| Staphylococcus aureus | 0.0048 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
Studies on similar compounds have suggested potential anticancer properties, particularly through mechanisms that induce apoptosis in cancer cells. The interaction with NOS may also contribute to tumor suppression by regulating nitric oxide levels, which are critical in tumor microenvironments .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of various pyridine derivatives, including those related to this compound, demonstrating broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Notably, the compound exhibited lower MIC values compared to standard antibiotics, indicating superior potency .
- In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various enzyme targets involved in cancer progression and microbial resistance mechanisms. These studies support the hypothesis that this compound could effectively inhibit target enzymes through competitive inhibition mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
